
2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple phenyl groups attached to a benzene ring. The presence of these phenyl groups contributes to the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods leverage the same palladium-catalyzed reactions but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Nitric acid, sulfuric acid; elevated temperatures
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Nitro-substituted benzene derivatives
Aplicaciones Científicas De Investigación
2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-1,4-bis(2-phenylethenyl)benzene involves its interaction
Propiedades
Número CAS |
90053-12-6 |
|---|---|
Fórmula molecular |
C34H26 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2,3-diphenyl-1,4-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-26-32(24-22-28-15-7-2-8-16-28)34(30-19-11-4-12-20-30)33(31)29-17-9-3-10-18-29/h1-26H |
Clave InChI |
LUFKURADVSTLDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C(C(=C(C=C2)C=CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


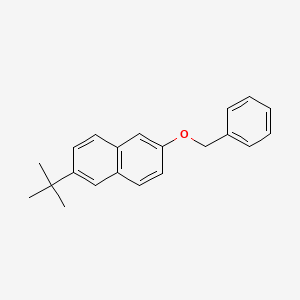
![2,2-Dimethyl-5-[2-(phenylselanyl)ethyl]-1,3-dioxane](/img/structure/B14368649.png)
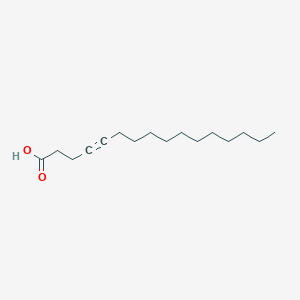

![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)
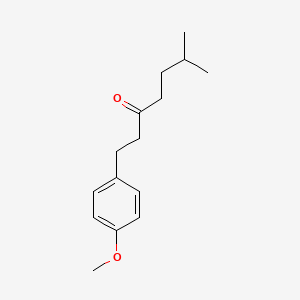
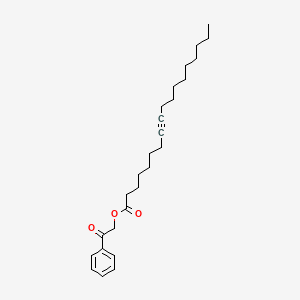

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
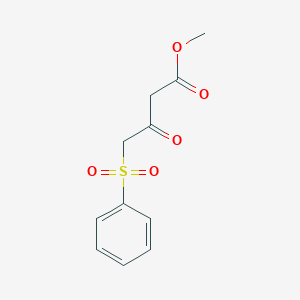

![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)

